molecular formula C16H13N3O3S2 B2501476 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-methylbenzyl)thiazol-2-yl)acetamide CAS No. 867312-00-3

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-methylbenzyl)thiazol-2-yl)acetamide

Cat. No. B2501476
CAS RN: 867312-00-3
M. Wt: 359.42
InChI Key: QAZSXRIDOXYPMS-GHXNOFRVSA-N
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Description

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates .


Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can vary widely depending on their specific structures and the presence of other functional groups .

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

  • Mehendale-Munj, Ghosh, and Ramaa (2011) synthesized novel thiazolidinedione ring-containing molecules, demonstrating significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antibacterial Activity

  • Trotsko et al. (2018) synthesized new acetic acid derivatives with thiazolidine-2,4-dione, showing antibacterial activity generally against Gram-positive bacterial strains (Trotsko et al., 2018).

Antioxidant Properties

  • Lelyukh et al. (2021) synthesized novel 1,3,4-thia(oxa)diazole substituted acetamides, finding one compound with radical scavenging ability of 88.9%, comparable to ascorbic acid (Lelyukh et al., 2021).

Crystal Structures

Anticonvulsant Agents

  • Mishchenko et al. (2020) synthesized thiazole-bearing hybrids showing excellent anticonvulsant activity in two different models (Mishchenko et al., 2020).

Anti-Inflammatory and Antioxidant Compounds

  • Koppireddi et al. (2013) synthesized novel acetamides showing good antioxidant and excellent anti-inflammatory activity (Koppireddi et al., 2013).

Mechanism of Action

Thiazolidine derivatives show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Future Directions

Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-9-3-2-4-10(5-9)6-11-8-17-15(23-11)18-13(20)7-12-14(21)19-16(22)24-12/h2-5,7-8H,6H2,1H3,(H,17,18,20)(H,19,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZSXRIDOXYPMS-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-methylbenzyl)thiazol-2-yl)acetamide

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